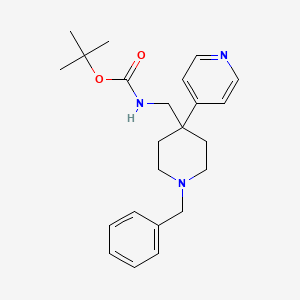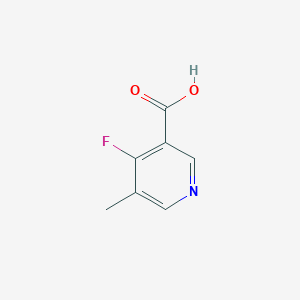
H-Dap(Fmoc)-OtBu.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Dap(Fmoc)-OtBu.HCl, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride, is a compound widely used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amine functionality, and a tert-butyl ester group, which protects the carboxyl group. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Fmoc)-OtBu.HCl typically involves the following steps:
Fmoc Protection: The starting material, L-2,3-diaminopropionic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid.
tert-Butyl Ester Formation: The intermediate product is then reacted with tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine to form the tert-butyl ester.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
H-Dap(Fmoc)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using acidic conditions like trifluoroacetic acid (TFA).
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butyl Ester Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Major Products Formed
Fmoc Deprotection: L-2,3-diaminopropionic acid tert-butyl ester.
tert-Butyl Ester Deprotection: N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid.
Coupling Reactions: Peptides with extended chains
Applications De Recherche Scientifique
H-Dap(Fmoc)-OtBu.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of peptide-based materials and nanomaterials[5][5].
Mécanisme D'action
The mechanism of action of H-Dap(Fmoc)-OtBu.HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Dap-OH: Lacks the tert-butyl ester protection, making it less versatile in certain synthetic applications.
Fmoc-Dab(Boc)-OH: Contains a Boc protecting group instead of a tert-butyl ester, offering different deprotection conditions and reactivity.
Fmoc-Lys(Boc)-OH: Similar in structure but with a different side chain, used in the synthesis of lysine-containing peptides
Uniqueness
H-Dap(Fmoc)-OtBu.HCl is unique due to its dual protection strategy, which allows for selective deprotection and versatile synthetic applications. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .
Propriétés
Formule moléculaire |
C22H27ClN2O4 |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H |
Clé InChI |
PCXUHWUVCJVBIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


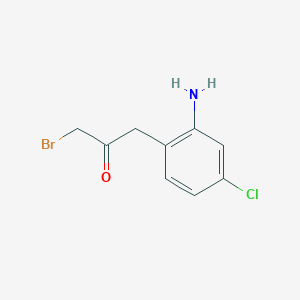
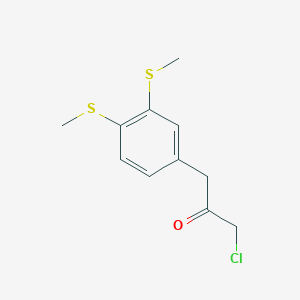
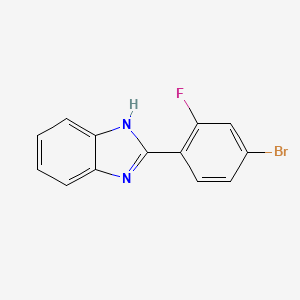
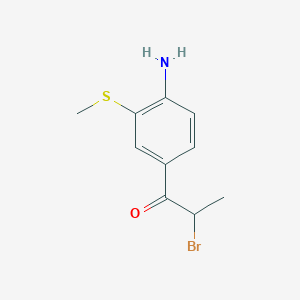
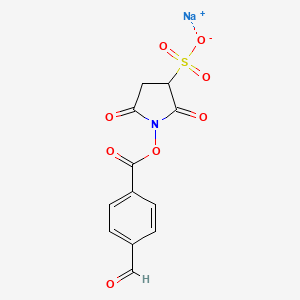
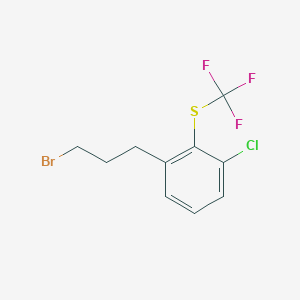
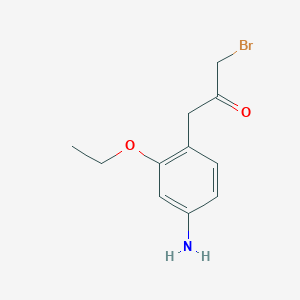

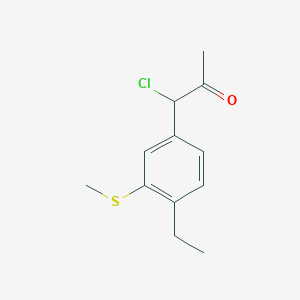
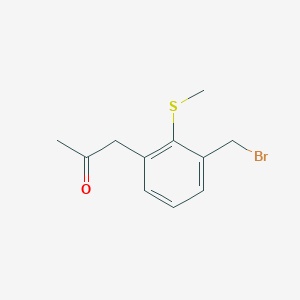
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
